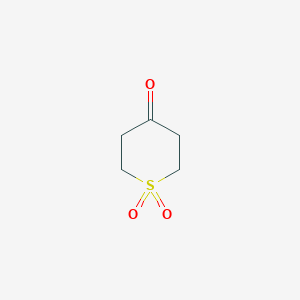

1,1-Dioxo-tetrahydro-thiopyran-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95668. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxothian-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S/c6-5-1-3-9(7,8)4-2-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMQGQAAHOGFQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294266 | |

| Record name | 1lambda~6~-Thiane-1,1,4-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17396-35-9 | |

| Record name | 1,1-Dioxothian-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017396359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17396-35-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1lambda~6~-Thiane-1,1,4-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrothiopyran-4-one 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-Dioxothian-4-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXW8WJT927 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,1-Dioxo-tetrahydro-thiopyran-4-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-Dioxo-tetrahydro-thiopyran-4-one, a valuable building block in medicinal chemistry. The document details the primary synthetic routes, experimental protocols, and quantitative data to support researchers in the efficient preparation of this key intermediate.

Introduction

The this compound scaffold is of significant interest in drug discovery due to its presence in various biologically active molecules. The sulfone moiety can enhance the pharmacological properties of a compound, such as metabolic stability and solubility. This guide focuses on a robust and widely used two-step synthetic pathway: the Dieckmann condensation to form the tetrahydrothiopyran-4-one core, followed by oxidation to the desired sulfone.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-stage process. The initial step involves the intramolecular Dieckmann condensation of a dialkyl 3,3'-thiodipropanoate to construct the six-membered thiopyranone ring. The subsequent step is the oxidation of the sulfide to a sulfone using a suitable oxidizing agent.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents/Solvents | Temperature | Time | Product | Yield (%) | Purity (%) |

| 1 | Dieckmann Condensation & Decarboxylation | Dimethyl 3,3'-thiodipropanoate | Sodium methoxide, Toluene | Reflux | 2-4 hours | Tetrahydrothiopyran-4-one | 60-80[1] | >95 (after purification)[1] |

| 2 | Oxidation | Tetrahydrothiopyran-4-one | m-CPBA, Dichloromethane | 0 °C to room temperature | 1-3 hours | This compound | Typically high (>90) | >98 (after purification) |

Experimental Protocols

Step 1: Synthesis of Tetrahydrothiopyran-4-one via Dieckmann Condensation

This protocol describes the intramolecular cyclization of dimethyl 3,3'-thiodipropanoate followed by hydrolysis and decarboxylation.[1][2]

Materials:

-

Dimethyl 3,3'-thiodipropanoate

-

Sodium methoxide

-

Anhydrous toluene

-

1 M Hydrochloric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium methoxide (1.2 equivalents) to the flask, followed by anhydrous toluene to form a suspension.

-

Add a solution of dimethyl 3,3'-thiodipropanoate (1.0 equivalent) in anhydrous toluene dropwise to the stirred suspension over 30 minutes at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a β-keto ester, is then subjected to hydrolysis and decarboxylation by refluxing with aqueous acid (e.g., 10% H₂SO₄) until the reaction is complete (monitored by TLC).

-

After cooling, the mixture is neutralized and extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield tetrahydrothiopyran-4-one, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound via Oxidation

This protocol details the oxidation of the sulfide to the corresponding sulfone using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

Tetrahydrothiopyran-4-one

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve tetrahydrothiopyran-4-one (1.0 equivalent) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (2.2 equivalents) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred solution of the sulfide, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the detailed experimental workflow for the synthesis of this compound.

Mechanism of m-CPBA Oxidation

The oxidation of a sulfide to a sulfone with m-CPBA proceeds through a sulfoxide intermediate. The following diagram illustrates the concerted mechanism for the first oxidation step.

Relevant Signaling Pathway: EGFR Inhibition

Derivatives of thiopyrans have been investigated for their anticancer properties, with some showing inhibitory activity against key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[3]

References

An In-depth Technical Guide to the Chemical Properties of 1,1-Dioxo-tetrahydro-thiopyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1,1-Dioxo-tetrahydro-thiopyran-4-one, also known by its IUPAC name, 1,1-dioxothian-4-one. This heterocyclic compound is a valuable building block in medicinal chemistry and drug development, and this document aims to be a key resource for professionals in these fields by summarizing its known chemical and physical characteristics, outlining experimental protocols for its synthesis, and providing a visual representation of a typical synthetic workflow.

Core Chemical and Physical Properties

This compound is a stable, solid heterocyclic compound.[1] The presence of the sulfone group significantly influences its chemical reactivity and physical properties compared to its unoxidized precursor, tetrahydro-4H-thiopyran-4-one. The electron-withdrawing nature of the sulfone group enhances the electrophilic character of the carbonyl carbon.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,1-dioxothian-4-one | [2] |

| Synonyms | Tetrahydro-4H-thiopyran-4-one 1,1-dioxide, 4-Oxothiane 1,1-dioxide | [3] |

| CAS Number | 17396-35-9 | [2] |

| Molecular Formula | C₅H₈O₃S | [2] |

| Molecular Weight | 148.18 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 170 - 174 °C | [4] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| pKa | Data not available |

Table 2: Spectroscopic Data References for this compound

| Spectrum Type | Data Reference | Notes |

| ¹³C NMR | J. A. Hirsch, E. Havinga J. Org. Chem. 41, 455(1976) via PubChem | Provides a reference to the source of the spectrum.[2] |

| GC-MS | NIST Mass Spectrometry Data Center via PubChem | Indicates the availability of a GC-MS spectrum.[2] |

| IR | Data for the related compound tetrahydro-4H-thiopyran-4-one oxime 1,1-dioxide is available. | The IR spectrum of the target compound is not explicitly detailed in the search results.[5] |

Experimental Protocols

The primary synthetic route to this compound is through the oxidation of its precursor, tetrahydro-4H-thiopyran-4-one. Below are detailed experimental protocols for this transformation.

Protocol 1: Synthesis of this compound

This protocol details the oxidation of tetrahydro-4H-thiopyran-4-one to its corresponding sulfone.

Materials:

-

Tetrahydro-4H-thiopyran-4-one

-

Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)

-

Appropriate solvent (e.g., dichloromethane, acetic acid)

-

Sodium bicarbonate solution (for workup with m-CPBA)

-

Sodium sulfite solution (for workup with hydrogen peroxide)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydro-4H-thiopyran-4-one in a suitable solvent.

-

Addition of Oxidant: Cool the solution in an ice bath. Add the oxidizing agent portion-wise, maintaining the temperature of the reaction mixture. The exact stoichiometry will depend on the chosen oxidant. For example, when using m-CPBA, approximately 2.2 equivalents are typically used for the direct oxidation to the sulfone.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

If using m-CPBA, quench the reaction by washing with a saturated solution of sodium bicarbonate.

-

If using hydrogen peroxide, quench the excess peroxide by adding a saturated solution of sodium sulfite.

-

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization or silica gel column chromatography to yield a white to off-white solid.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

While specific biological activities and direct involvement in signaling pathways for this compound are not extensively documented, the broader class of thiopyranone derivatives has garnered significant interest in drug discovery. Derivatives of the parent compound, tetrahydro-4H-thiopyran-4-one, have been investigated for their potential as anticancer agents. These compounds are thought to exert their effects by inhibiting key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways. The introduction of the sulfone moiety in this compound may modulate its biological activity, potentially making it a target for further investigation in drug development programs.

Disclaimer: The information on biological activity is based on studies of related compounds and does not necessarily reflect the specific activity of this compound.

References

Spectroscopic Profile of 1,1-Dioxo-tetrahydro-thiopyran-4-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,1-Dioxo-tetrahydro-thiopyran-4-one (CAS No. 17396-35-9), a molecule of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

Summary of Spectroscopic Data

The structural elucidation of this compound, with the chemical formula C₅H₈O₃S, relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

The following data is referenced from a study by Hirsch and Havinga (1976).[1]

| Chemical Shift (δ) ppm | Carbon Atom |

| Specific data not available in search results | C=O |

| Specific data not available in search results | CH₂ adjacent to SO₂ |

| Specific data not available in search results | CH₂ adjacent to C=O |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Specific data not available in search results | C=O stretch | |

| Specific data not available in search results | SO₂ stretch (asymmetric) | |

| Specific data not available in search results | SO₂ stretch (symmetric) | |

| Specific data not available in search results | C-H stretch |

Table 4: Mass Spectrometry (MS) Data

Data referenced from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| Specific data not available in search results | [M]⁺ | |

| Specific data not available in search results | ||

| Specific data not available in search results |

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

Infrared (IR) Spectroscopy:

The IR spectrum of the solid this compound is typically obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disc. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS):

Electron ionization (EI) mass spectrometry is a common technique for the analysis of this compound. The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The structural confirmation of this compound follows a logical progression of spectroscopic analyses. The workflow diagram below illustrates this process.

Caption: Workflow of Spectroscopic Analysis.

References

Technical Guide: Physicochemical and Synthetic Aspects of 1,1-Dioxo-tetrahydro-thiopyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-Dioxo-tetrahydro-thiopyran-4-one (also known as Tetrahydrothiopyran-4-one 1,1-dioxide), a heterocyclic sulfone of significant interest in medicinal chemistry. A thorough review of publicly accessible crystallographic databases indicates that an experimental single-crystal X-ray structure of this compound has not been reported. In light of this, the detailed crystal structure of its immediate synthetic precursor, tetrahydrothiopyran-4-one, is presented as a critical reference for understanding the core molecular framework. This guide furnishes detailed experimental protocols for the synthesis of tetrahydrothiopyran-4-one and its subsequent oxidation to the target sulfone. Furthermore, it explores the potential biological relevance of the sulfone moiety by examining the mechanism of action of related compounds, specifically their role as inhibitors of trypanothione reductase in pathogenic parasites.

Crystal Structure Analysis

As of December 2025, no public entry for the crystal structure of this compound exists in the Cambridge Structural Database (CSD) or other major crystallographic repositories. However, the structural analysis of its thioether precursor, tetrahydrothiopyran-4-one, provides invaluable insight into the molecule's conformation prior to oxidation.

Reference Crystal Structure: Tetrahydrothiopyran-4-one (CSD Deposition No. 773636)

The single-crystal X-ray diffraction data for tetrahydrothiopyran-4-one reveals a monoclinic crystal system with the space group P2₁/c.[1] The key crystallographic parameters are summarized in the tables below.

Table 1: Unit Cell Parameters and Crystal System for Tetrahydrothiopyran-4-one. [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.853(3) |

| b (Å) | 5.568(2) |

| c (Å) | 11.237(4) |

| α (°) | 90 |

| β (°) | 108.75(3) |

| γ (°) | 90 |

| Volume (ų) | 524.9(3) |

| Z | 4 |

| Temperature (K) | 293(2) |

Table 2: Data Collection and Refinement Details for Tetrahydrothiopyran-4-one. [1]

| Parameter | Value |

| Diffractometer | Oxford Diffraction Xcalibur, Eos |

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Theta max (°) | Not Specified |

| Data Collection Method | Not Specified |

| Structure Solution | Direct Methods |

| Refinement Method | Full-matrix least-squares on F² |

| R-factor (%) | Not Specified |

| wR-factor (%) | Not Specified |

| Goodness-of-fit | Not Specified |

Note: Detailed bond lengths, angles, and torsion angles for tetrahydrothiopyran-4-one can be obtained from the Cambridge Crystallographic Data Centre (CCDC) by referencing deposition number 773636.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via a two-step process: the initial synthesis of the tetrahydrothiopyran-4-one scaffold, followed by its oxidation.

References

An In-depth Technical Guide to 1,1-Dioxo-tetrahydro-thiopyran-4-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,1-dioxo-tetrahydro-thiopyran-4-one core structure has emerged as a privileged scaffold in medicinal chemistry, with its derivatives and analogs exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this versatile class of compounds. Detailed experimental protocols for the synthesis of key derivatives and relevant biological assays are presented, alongside a structured compilation of quantitative activity data. Furthermore, signaling pathways implicated in the pharmacological effects of these compounds are visualized to facilitate a deeper understanding of their mechanism of action. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound framework.

Introduction

The tetrahydrothiopyran-4-one moiety, particularly its 1,1-dioxide form, represents a versatile building block in the design of novel bioactive molecules.[1][2][3] The presence of the sulfone group, a strong electron-withdrawing feature, significantly influences the chemical reactivity and physicochemical properties of the heterocyclic ring, making it an attractive pharmacophore.[4] Derivatives of this core structure have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anti-kinetoplastidal properties.[1][5][6] Their therapeutic potential stems from their ability to interact with various biological targets, including protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as serine proteases like plasmin.[1][4] This guide will delve into the synthetic methodologies, quantitative biological data, and key signaling pathways associated with this compound derivatives and their analogs.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. Key methods include the Dieckmann condensation for the formation of the parent ring system, multicomponent reactions for the construction of complex spirocyclic analogs, and the oxidation of pre-formed tetrahydrothiopyran-4-ones.

Synthesis of the Core Scaffold via Dieckmann Condensation

A reliable method for the synthesis of the tetrahydrothiopyran-4-one ring involves the intramolecular Dieckmann condensation of dialkyl 3,3'-thiodipropionates, followed by hydrolysis and decarboxylation. The subsequent oxidation of the sulfide to the corresponding sulfone yields the this compound core.

Biological Activities and Pharmacological Applications

Derivatives of this compound have shown promise in a variety of therapeutic areas, primarily driven by their potent and often selective biological activities.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this class of compounds. Derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and prostate.[5] The mechanism of their anticancer action is often attributed to the inhibition of key signaling proteins involved in cancer progression, such as EGFR and VEGFR-2.[1]

Anti-kinetoplastidal Activity

Recent studies have highlighted the potential of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one derivatives and their corresponding S-oxides and sulfones as agents against kinetoplastid parasites, including Trypanosoma and Leishmania species.[6] These compounds are designed as prodrugs to reduce toxicity to mammalian cells while maintaining potency against the parasites.[6]

Plasmin Inhibition

The this compound scaffold has been identified as a beneficial element in the design of inhibitors for plasmin, a serine protease central to the process of angiogenesis.[4] Inhibition of plasmin is a potential strategy for blocking tumor growth and metastasis.[4]

Quantitative Data Presentation

The following tables summarize the quantitative biological activity data for representative this compound derivatives and analogs.

Table 1: Anticancer Activity of Selected Tetrahydrothiopyran-4-one Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| E10 | PC-3 (Prostate) | < 1 | [5] |

| Panc-1 (Pancreatic) | < 1 | [5] | |

| HT-29 (Colon) | < 1 | [5] | |

| F10 | PC-3 (Prostate) | < 1 | [5] |

| Panc-1 (Pancreatic) | < 1 | [5] | |

| HT-29 (Colon) | < 1 | [5] | |

| FN1 | PC-3 (Prostate) | < 1 | [5] |

| Panc-1 (Pancreatic) | < 1 | [5] | |

| HT-29 (Colon) | < 1 | [5] | |

| FN2 | PC-3 (Prostate) | < 1 | [5] |

| Panc-1 (Pancreatic) | < 1 | [5] |

| | HT-29 (Colon) | < 1 |[5] |

Table 2: Anti-kinetoplastidal Activity of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one Sulfoxide and Sulfone Derivatives

| Compound | Parasite | IC50 (µM) | Cytotoxicity (CC50, µM) on hMRC-5 cells | Reference |

|---|---|---|---|---|

| 3'd (sulfoxide) | T. cruzi | >26 | >26 | [6] |

| L. infantum | >26 | [6] | ||

| 3"d (sulfoxide) | T. cruzi | 12.3 | 24.3 | [6] |

| L. infantum | 13.5 | [6] | ||

| 4'd (sulfone) | T. cruzi | 11.2 | >26 | [6] |

| | L. infantum | 10.8 | |[6] |

Table 3: Plasmin Inhibitory Activity of Tetrahydro-4H-thiopyran-4-one 1,1-dioxide Derivatives

| Compound ID | Core Structure | IC50 (µM) | Reference |

|---|---|---|---|

| 5 | Cyclohexanone | 25 | [4] |

| 6 | Tetrahydro-4H-thiopyran-4-one 1,1-dioxide | 5.5 |[4] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

EGFR and VEGFR-2 Signaling in Cancer

EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in cancer cell proliferation, survival, and angiogenesis. Several derivatives of tetrahydrothiopyran-4-one have been identified as inhibitors of these kinases.[1]

Caption: EGFR and VEGFR-2 signaling pathways and points of inhibition.

Prodrug Strategy for Anti-kinetoplastidal Activity

The 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides and sulfones are designed to act as prodrugs. In the parasitic cell, they are thought to undergo metabolic activation, regenerating the parent diarylideneacetone which can then interact with critical parasitic targets.

Caption: Proposed prodrug activation workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

Synthesis of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-oxides

Materials:

-

2,6-diaryl-4H-tetrahydro-thiopyran-4-one

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 2,6-diaryl-4H-tetrahydro-thiopyran-4-one (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired S-oxide derivative.[6]

-

Characterization: The structure of the synthesized compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. For example, in the ¹H NMR spectrum, the protons adjacent to the sulfoxide group typically show a downfield shift compared to the starting sulfide.

Synthesis of Spiro[tetrahydrothiopyran-oxindole] Derivatives

Materials:

-

Isatin derivative

-

(E)-3-((dimethylamino)methylene)-1-phenylpyrrolidine-2,5-dione

-

1,4-dithiane-2,5-diol

-

Chiral squaramide catalyst

-

Dichloromethane (DCM)

-

4Å Molecular sieves

Procedure:

-

To a dried reaction vial containing 4Å molecular sieves, add the isatin derivative (1 equivalent), (E)-3-((dimethylamino)methylene)-1-phenylpyrrolidine-2,5-dione (1.2 equivalents), 1,4-dithiane-2,5-diol (0.6 equivalents), and the chiral squaramide catalyst (10 mol%).

-

Add anhydrous dichloromethane to the vial.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, directly purify the crude mixture by flash column chromatography on silica gel to afford the desired spiro[tetrahydrothiopyran-oxindole] product.

-

Characterization: The structure and stereochemistry of the product are confirmed by ¹H NMR, ¹³C NMR, HRMS, and X-ray crystallography.

Plasmin Activity Assay

This protocol is designed for a 96-well plate format.

Materials:

-

Human plasmin

-

Fluorogenic plasmin substrate (e.g., H-D-Val-Leu-Lys-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)

-

Test compounds (this compound derivatives)

-

Positive control inhibitor (e.g., aprotinin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of human plasmin in assay buffer.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer.

-

To the wells of the microplate, add the assay buffer, the test compound or inhibitor, and the plasmin solution.

-

Incubate the plate at 37 °C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic plasmin substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) in a kinetic mode for 30-60 minutes.

-

The rate of the reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Caption: General experimental workflow.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the generation of diverse libraries of compounds with a wide range of biological activities. The data and protocols presented in this guide underscore the potential of these derivatives as anticancer, anti-kinetoplastidal, and enzyme inhibitory agents. Future research in this area will likely focus on the optimization of lead compounds, elucidation of detailed mechanisms of action, and exploration of new therapeutic applications. The continued investigation of this promising chemical space holds significant potential for the development of next-generation medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Plasmin Activity Assay Kit (Colorimetric) (ab273301) is not available | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. eurogentec.com [eurogentec.com]

- 6. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,1-Dioxo-tetrahydro-thiopyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dioxo-tetrahydro-thiopyran-4-one, with the IUPAC name 1,1-dioxothian-4-one , is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a six-membered ring containing a sulfone group and a ketone, provides a unique scaffold for the development of novel therapeutic agents. The presence of the sulfonyl moiety, a well-known pharmacophore, can enhance the metabolic stability, solubility, and biological activity of parent compounds. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this versatile molecule.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and physicochemical properties for this compound is provided below. These data are crucial for its characterization and application in experimental settings.

Table 1: Compound Identification and Properties

| Identifier/Property | Value |

|---|---|

| IUPAC Name | 1,1-dioxothian-4-one[1][2] |

| Synonyms | Tetrahydrothiopyran-4-one 1,1-dioxide, 4-Oxotetrahydro-2H-thiopyran 1,1-dioxide |

| CAS Number | 17396-35-9[1][2] |

| Molecular Formula | C₅H₈O₃S[1][2] |

| Molecular Weight | 148.18 g/mol |

| Appearance | Colorless solid |

| Boiling Point | 385.18 °C at 760 mmHg (Predicted) |

| Topological Polar Surface Area | 59.6 Ų |

| Hydrogen Bond Acceptor Count | 3 |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | δ (ppm): 3.2-3.5 (m, 4H, -CH₂-SO₂-CH₂-), 2.8-3.1 (m, 4H, -CH₂-CO-CH₂-) |

| ¹³C NMR | δ (ppm): ~205 (C=O), ~55 (C-SO₂-C), ~40 (C-CO-C) |

| IR (Infrared) | ν (cm⁻¹): ~1715 (C=O stretch), ~1300 & ~1120 (SO₂ stretch) |

| Mass Spectrometry (MS) | m/z: 148 (M⁺), fragments corresponding to loss of SO₂ (m/z 84) and CO (m/z 120) |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the oxidation of its precursor, tetrahydro-4H-thiopyran-4-one. This transformation can be achieved using various oxidizing agents. Below are detailed protocols for two widely used methods.

Experimental Protocol 1: Oxidation using meta-Chloroperoxybenzoic acid (m-CPBA)

This method is a reliable and widely used procedure for the oxidation of sulfides to sulfones.

Materials:

-

Tetrahydro-4H-thiopyran-4-one

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Experimental Protocol 2: Oxidation using Oxone®

Oxone®, a potassium peroxymonosulfate triple salt, is a cost-effective and environmentally friendly oxidizing agent.

Materials:

-

Tetrahydro-4H-thiopyran-4-one

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Methanol

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

Procedure:

-

Dissolve tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in a mixture of methanol and water.

-

Add sodium bicarbonate (2.5 equivalents) to the solution.

-

Cool the mixture in an ice bath and add Oxone® (2.2 equivalents) portion-wise, maintaining the temperature below 20 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, filter the reaction mixture to remove inorganic salts.

-

Extract the aqueous filtrate with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Synthetic Workflow

The synthesis of this compound from its sulfide precursor is a straightforward yet crucial transformation in the preparation of various biologically active molecules. The general workflow is depicted below.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The 1,1-dioxothian-4-one scaffold is of significant interest to medicinal chemists. The sulfone group is a key structural motif in a variety of therapeutic agents, known to improve pharmacokinetic properties and target engagement. While specific signaling pathways directly modulated by this compound are not extensively documented, its utility as a versatile intermediate for the synthesis of biologically active compounds is well-established.

Derivatives of thiopyran-4-ones have been investigated for a range of pharmacological activities, including:

-

Anticancer Agents: The core structure can be elaborated to generate inhibitors of various kinases and other cancer-related targets.

-

Anti-inflammatory Agents: The scaffold has been used to develop novel anti-inflammatory compounds.

-

Antimicrobial Agents: Modifications of the thiopyranone ring have led to the discovery of compounds with antibacterial and antifungal properties.

The ketone and the activated methylene groups adjacent to the sulfone offer multiple points for chemical modification, allowing for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs. The sulfonyl group can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its biological target.

References

- 1. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 1,1-Dioxo-tetrahydro-thiopyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,1-Dioxo-tetrahydro-thiopyran-4-one, a significant heterocyclic compound in medicinal chemistry and synthetic applications. This document outlines key physicochemical data, details a robust experimental protocol for its synthesis via oxidation, and presents a visual representation of the synthetic workflow.

Core Physical and Chemical Properties

This compound, also known as 4-Oxothiane-1,1-dioxide, is a stable, solid organic compound. The introduction of the sulfone group significantly influences its polarity and chemical reactivity compared to its sulfide precursor, tetrahydrothiopyran-4-one.

Data Presentation: Physical Property Summary

The quantitative physical properties of this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 17396-35-9 | [1] |

| Molecular Formula | C₅H₈O₃S | [1] |

| Molecular Weight | 148.18 g/mol | [1] |

| Appearance | White to very pale yellow crystalline powder | |

| Melting Point | 170.0 to 174.0 °C | |

| Boiling Point | 385.2 ± 35.0 °C (Predicted) | |

| Density | 1.352 ± 0.06 g/cm³ (Predicted) | |

| λmax | 290 nm (in Ethanol) | |

| InChI Key | XFMQGQAAHOGFQS-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The most common and reliable method for the preparation of this compound is the oxidation of its sulfide precursor, tetrahydrothiopyran-4-one.[2][3] A two-step approach, involving the intermediate sulfoxide, can offer greater control and higher yields.[2][4] However, direct oxidation to the sulfone is also feasible and widely practiced.

Experimental Protocol: Direct Oxidation to Sulfone

This protocol details the direct oxidation of tetrahydrothiopyran-4-one to this compound using meta-chloroperoxybenzoic acid (m-CPBA).[3]

Materials:

-

Tetrahydrothiopyran-4-one (1.0 equivalent)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (2.2 equivalents)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve tetrahydrothiopyran-4-one (1.0 eq) in dichloromethane.

-

Cool the resulting solution to 0 °C using an ice bath.

-

While stirring, add m-CPBA (2.2 eq) portion-wise to the cooled solution. It is crucial to maintain the temperature at or near 0 °C during the addition as the reaction can be exothermic.[2][4]

-

Allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.[3]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis of the target compound.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 1,1-Dioxo-tetrahydro-thiopyran-4-one (CAS 17396-35-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dioxo-tetrahydro-thiopyran-4-one, also known as Tetrahydrothiopyran-4-one 1,1-dioxide, is a heterocyclic organic compound with the CAS registry number 17396-35-9. Its structure, featuring a six-membered ring containing a sulfone group and a ketone, makes it a subject of interest in synthetic and medicinal chemistry. The presence of the electron-withdrawing sulfone group significantly influences the reactivity of the thiopyran ring and the carbonyl group. This guide provides a comprehensive overview of its chemical properties, synthesis, and a prospective look into its potential biological activities based on related structures. While direct pharmacological studies on this specific compound are limited, this document aims to serve as a foundational resource for researchers exploring its potential applications.[1]

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder.[1] The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₃S | [1][2] |

| Molecular Weight | 148.18 g/mol | [3] |

| IUPAC Name | 1,1-dioxothian-4-one | [2] |

| Synonyms | Tetrahydrothiopyran-4-one 1,1-dioxide, 4-Oxothiane 1,1-dioxide, Tetrahydro-4H-thiopyran-4-one 1,1-dioxide | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 170-174 °C | |

| SMILES | O=C1CCS(=O)(=O)CC1 | [2] |

| InChI | InChI=1S/C5H8O3S/c6-5-1-3-9(7,8)4-2-5/h1-4H2 | [2] |

| InChIKey | XFMQGQAAHOGFQS-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the oxidation of its precursor, Tetrahydrothiopyran-4-one.

General Oxidation Protocol

A common method for the oxidation of sulfides to sulfones involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

Tetrahydrothiopyran-4-one

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Tetrahydrothiopyran-4-one (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (approximately 2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude sulfone can be purified by recrystallization or column chromatography.

Patented Synthesis Method

A patented method describes a high-yield synthesis process.

Materials:

-

Tetrahydrothiopyran-4-one

-

Ethyl acetate

-

Pyridine

-

Peracetic acid

Procedure:

-

Add pyridine to an ethyl acetate solution of tetrahydrothiopyran-4-one at a temperature of -5 to 0 °C.

-

Heat the mixture to 20-30 °C.

-

Add peracetic acid under controlled conditions.

-

After the reaction is complete, quench with water.

-

Cool the mixture, filter the solid, and dry to obtain the final product.

This method has been reported to yield the product with high purity and in excellent yield.

Reactivity and Potential for Derivatization

The presence of both a ketone and a sulfone group in this compound offers multiple avenues for chemical modification. The ketone can undergo reactions such as aldol condensation, reductive amination, and reactions with Grignard reagents. The sulfone group is generally stable but can influence the acidity of the alpha-protons, potentially facilitating certain base-catalyzed reactions.

Synthesis and Potential Derivatization Pathways

Biological Activity and Therapeutic Potential: A Prospective Outlook

As of the latest literature review, there is a notable lack of published studies detailing the specific biological activities of this compound. However, research on structurally related compounds, particularly derivatives of tetrahydrothiopyran-4-one and thiochromen-4-one 1,1-dioxide, provides valuable insights into its potential pharmacological profile.

Insights from Related Compounds

-

Anti-parasitic Activity: Derivatives of 4H-thiochromen-4-one 1,1-dioxide have demonstrated promising activity against tropical disease parasites such as Leishmania and Trypanosoma. The proposed mechanism of action involves the inhibition of trypanothione reductase, a crucial enzyme in the parasite's defense against oxidative stress. This inhibition leads to an increase in reactive oxygen species (ROS), causing cellular damage and parasite death.[4]

-

Prodrug Potential: Studies on 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides suggest that the tetrahydrothiopyran-4-one core can serve as a scaffold for prodrugs.[5] In these cases, the less reactive sulfoxide or sulfone derivatives are metabolized in vivo to more active species.[5]

-

Anticancer and Antimicrobial Activities: Other derivatives of tetrahydrothiopyran-4-one have been investigated for their potential as anticancer and antimicrobial agents.[6][7]

Hypothetical Mechanism of Action in Parasites

Based on the findings for related thiochromen-4-one 1,1-dioxides, a hypothetical signaling pathway for the anti-parasitic activity of compounds based on the this compound scaffold can be proposed. It is crucial to note that this pathway is speculative for the core compound and requires experimental validation.

Hypothetical Anti-parasitic Mechanism

Conclusion and Future Directions

This compound (CAS 17396-35-9) is a readily accessible heterocyclic compound with potential as a versatile building block in medicinal chemistry. While direct biological data is currently scarce, the documented activities of its structural analogs suggest that it may serve as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of anti-parasitic and anticancer drug discovery.

Future research should focus on the systematic biological evaluation of this compound and its derivatives. Key areas of investigation should include:

-

Cytotoxicity screening against a panel of cancer cell lines.

-

Antimicrobial and anti-parasitic assays to determine its spectrum of activity.

-

Enzyme inhibition studies , particularly targeting enzymes like trypanothione reductase.

-

Investigation of its potential as a prodrug scaffold .

A thorough exploration of the structure-activity relationships of derivatives of this compound will be crucial in unlocking its full therapeutic potential. This technical guide serves as a starting point to encourage and facilitate such research endeavors.

References

- 1. CAS 17396-35-9: this compound [cymitquimica.com]

- 2. This compound | C5H8O3S | CID 262230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrahydrothiopyran-4-one 1,1-dioxide 17396-35-9 [sigmaaldrich.com]

- 4. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Stability and Storage of 1,1-Dioxo-tetrahydro-thiopyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,1-Dioxo-tetrahydro-thiopyran-4-one. While specific quantitative experimental data for this compound is limited in publicly available literature, this document extrapolates information from its parent compound, tetrahydrothiopyran-4-one, its oxygen analog, tetrahydro-4H-pyran-4-one, and general principles of chemical stability to provide a robust framework for its handling, storage, and stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. Understanding these properties is fundamental to predicting its stability and designing appropriate experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₃S | [1] |

| Molecular Weight | 148.18 g/mol | [1] |

| Appearance | Solid | |

| IUPAC Name | 1,1-dioxothian-4-one | [1] |

| CAS Number | 17396-35-9 | [1] |

General Stability and Storage Recommendations

This compound is a chemically stable compound under standard ambient conditions (room temperature).[2] However, its stability can be compromised by exposure to heat, light, and certain chemical environments. For optimal preservation of its integrity, the following storage and handling procedures are recommended:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable to minimize the rate of any potential degradation.[3]

-

Atmosphere: To prevent oxidative degradation, it is best to store the compound under an inert atmosphere, such as argon or nitrogen.[3]

-

Container: Use a tightly sealed, opaque or amber container to protect the compound from moisture and light.[4]

-

Handling: Avoid exposure to high temperatures, open flames, and sources of ignition.[2] Take precautionary measures against static discharge.[2]

Potential Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule.[5][6] While specific degradation pathways for this compound are not extensively documented, potential degradation mechanisms can be postulated based on its chemical structure and the behavior of similar compounds.

The following diagram illustrates a generalized overview of possible degradation routes that should be investigated.

Caption: Potential Degradation Pathways.

A summary of the expected stability of this compound under different stress conditions is presented in Table 2. This information is extrapolated from data on structurally related compounds.[7]

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Susceptible to degradation, especially at elevated temperatures. | Ring-opened products, such as hydroxy sulfonic acids. |

| Basic Hydrolysis | Susceptible to degradation. | Ring-opened products. |

| Oxidative Degradation | Susceptible to degradation in the presence of strong oxidizing agents. | Further oxidized ring products, ring-opened products (dicarboxylic sulfonic acids, etc.). |

| Photolytic Degradation | Potentially susceptible to degradation upon exposure to UV light. | Photorearranged isomers, radical-induced degradation products. |

| Thermal Degradation | Stable at ambient temperatures, but may degrade at elevated temperatures. | Fragmentation products (e.g., SO₂, CO, CO₂), polymeric materials. |

Experimental Protocols for Forced Degradation Studies

The following protocols are provided as a starting point for investigating the stability of this compound. It is essential to use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the decrease of the parent compound and the formation of degradation products.[4]

The general workflow for conducting forced degradation studies is depicted in the following diagram.

Caption: Forced Degradation Experimental Workflow.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

Acidic Hydrolysis

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

Basic Hydrolysis

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature.

-

Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

Oxidative Degradation

-

Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature.

-

Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours) for analysis.

Thermal Degradation (Solid State)

-

Place a known amount of solid this compound in a vial.

-

Keep the vial in a thermostatic oven at a suitable temperature (e.g., 80°C).

-

At specified time points, withdraw a sample, dissolve it in the analytical mobile phase to a target concentration, and analyze.

Photolytic Degradation

-

Prepare a solution of this compound in a suitable solvent.

-

Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analyze the samples at appropriate time points.

Conclusion

While this compound is a generally stable compound, a thorough understanding of its potential degradation pathways is critical for its successful application in research and drug development. The information and protocols provided in this technical guide offer a comprehensive framework for the proper storage, handling, and stability assessment of this important molecule. It is strongly recommended that researchers perform their own forced degradation studies to establish the specific stability profile of this compound under their intended use conditions.

References

- 1. This compound | C5H8O3S | CID 262230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 1,1-Dioxo-tetrahydro-thiopyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dioxo-tetrahydro-thiopyran-4-one, a heterocyclic organic compound, presents a unique structure for investigation in various chemical and pharmaceutical applications. Its core structure, featuring a thiopyran ring with a sulfone group and a ketone functionality, dictates its physicochemical properties, including solubility, which is a critical parameter in drug development, reaction chemistry, and material science. Understanding the solubility of this compound is essential for its effective use in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including theoretical considerations, experimental protocols for solubility determination, and a summary of available data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, offering a snapshot of its physical behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃S | PubChem[1] |

| Molecular Weight | 148.18 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| CAS Number | 17396-35-9 | PubChem[1] |

Solubility Data

Quantitative experimental data on the solubility of this compound in various solvents is not extensively available in publicly accessible literature. However, based on its molecular structure, which contains both polar (ketone and sulfone) and non-polar (methylene bridges) functionalities, a qualitative assessment of its solubility can be inferred. The related compound, Tetrahydrothiopyran-4-one (lacking the dioxo group), is reported to be insoluble in water but soluble in organic solvents like benzene, toluene, and xylene.[3] The presence of the highly polar sulfone group in this compound is expected to increase its polarity and potentially enhance its solubility in polar solvents compared to its non-oxidized counterpart.

The following table summarizes the expected solubility profile. Researchers are encouraged to determine quantitative solubility data experimentally for their specific applications.

| Solvent | Solvent Type | Expected Solubility |

| Water | Polar Protic | Sparingly soluble to insoluble |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Dichloromethane | Non-polar | Soluble |

| Toluene | Non-polar | Sparingly soluble |

| Hexane | Non-polar | Insoluble |

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols for determining the solubility of a solid organic compound like this compound. These methods can be adapted to specific laboratory conditions and desired levels of precision.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, acetone, dichloromethane, hexane)

-

Small test tubes

-

Spatula

-

Vortex mixer

Procedure:

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

High-purity solvent of interest

-

Scintillation vials or small flasks with secure caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC.

-

Calculate the original solubility in units such as mg/mL or mol/L.

Logical and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the logical considerations for solubility and a typical experimental workflow for its determination.

Caption: Logical flow for predicting solubility based on functional groups.

Caption: General experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its molecular structure provides valuable insights into its expected solubility behavior. The presence of both polar sulfone and ketone groups alongside a non-polar hydrocarbon framework suggests a degree of solubility in a range of polar and non-polar organic solvents. For precise applications, especially in drug development and quantitative chemical synthesis, experimental determination of solubility using standardized methods like the shake-flask protocol is highly recommended. The experimental and logical frameworks provided in this guide offer a solid foundation for researchers and scientists to approach the solubility assessment of this compound.

References

An In-depth Technical Guide on the Formation of 1,1-Dioxo-tetrahydro-thiopyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dioxo-tetrahydro-thiopyran-4-one, also known as Tetrahydrothiopyran-4-one 1,1-dioxide, is a crucial heterocyclic compound in medicinal chemistry and organic synthesis. The introduction of the sulfone group (SO₂) into the tetrahydro-thiopyran-4-one scaffold significantly alters its physicochemical properties, often leading to enhanced metabolic stability, solubility, and cell permeability in drug candidates.[1] This technical guide provides a comprehensive overview of the formation mechanism of this compound, detailed experimental protocols, and quantitative data to support reproducible and efficient synthesis.

Core Formation Mechanism: Oxidation of Tetrahydro-4H-thiopyran-4-one

The primary and most established method for the synthesis of this compound is the oxidation of its sulfide precursor, Tetrahydro-4H-thiopyran-4-one.[1][2] The sulfur atom in the thiopyran ring is sequentially oxidized, first to a sulfoxide and then to the corresponding sulfone.[2]

This transformation can be achieved through a direct, one-pot oxidation or a more controlled, two-step procedure involving the isolation of the intermediate sulfoxide. The two-step approach is often recommended to achieve higher yields and avoid the formation of byproducts, particularly when dealing with sensitive substrates.[1][3]

Quantitative Data Summary

The selection of an oxidizing agent and reaction conditions significantly impacts the yield and purity of the final product. The following tables summarize the quantitative data for various synthetic approaches.

| Oxidizing Agent | Substrate | Solvent | Temperature | Yield (%) | Notes |

| Oxone® | Tetrahydrothiopyran-4-one | Acetonitrile/Water | Room Temperature | Not specified | Reaction is exothermic.[1] |

| m-CPBA (diluted) | Tetrahydrothiopyran-4-one | Dichloromethane | Room Temperature | ~32 | Low yield, potential for over-oxidation.[3][4] |

| Peracetic Acid | Tetrahydrothiopyran-4-one | Dichloromethane | Room Temperature | Not specified | Can lead to a mixture of products.[3][4] |

| Davis's Oxaziridine | 2,6-diaryl-tetrahydrothiopyran-4-ones | Dichloromethane | -78°C to 0°C | 82-86 (for sulfoxide) | High chemoselectivity for sulfoxide formation.[3][5] |

| m-CPBA | Tetrahydrothiopyran-4-one 1-oxide | Dichloromethane | Low Temperature | Excellent | For the second step of the two-step synthesis.[5] |

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Protocol 1: One-Pot Oxidation using Oxone®

This protocol outlines the direct oxidation of Tetrahydrothiopyran-4-one to this compound.

Materials:

-

Tetrahydrothiopyran-4-one

-

Oxone® (Potassium peroxymonosulfate)

-

Sodium bicarbonate

-

Acetonitrile

-

Water

Procedure:

-

In a round-bottomed flask equipped with a magnetic stir bar, dissolve Tetrahydrothiopyran-4-one (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:2 v/v).[1]

-

To this stirred solution, add sodium bicarbonate to maintain a pH of 7-8.[1]

-

Add Oxone® (2.0 - 2.5 eq) portion-wise over a period of 1-2 hours at room temperature.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture should be quenched and the product extracted using an appropriate organic solvent.

-

The organic layer is then dried and the solvent removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 2: Two-Step Oxidation using m-CPBA

This method involves the sequential oxidation of the sulfide to the sulfoxide and then to the sulfone, allowing for greater control.[1]

Step 1: Oxidation to Tetrahydrothiopyran-4-one 1-oxide (Sulfoxide)

Materials:

-

Tetrahydrothiopyran-4-one

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve Tetrahydrothiopyran-4-one (1.0 eq) in dichloromethane in a round-bottomed flask and cool the solution to 0 °C in an ice bath.[1]

-

In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.[1]

-

Add the m-CPBA solution dropwise to the stirred solution of the sulfide.

-

Monitor the reaction by TLC.

-

After the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfoxide.[1]

Step 2: Oxidation of Sulfoxide to this compound (Sulfone)

Materials:

-

Tetrahydrothiopyran-4-one 1-oxide (from Step 1)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the crude sulfoxide from Step 1 in dichloromethane.[1]

-

Add m-CPBA (1.2 - 1.5 eq) portion-wise to the solution at room temperature.[1]

-

Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

-

Work up the reaction as described in Step 1.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain pure this compound.

Visualizations

Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound.

Caption: Reaction pathways for the synthesis of this compound.

Caption: A generalized experimental workflow for oxidation reactions.

Caption: Decision tree for optimizing sulfoxide synthesis and avoiding over-oxidation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Examination of 1,1-Dioxo-tetrahydro-thiopyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental studies on 1,1-Dioxo-tetrahydro-thiopyran-4-one (also known as 1,1-dioxothian-4-one). This heterocyclic ketone is a valuable building block in medicinal chemistry and drug discovery. This document synthesizes available data on its synthesis, spectroscopic properties, and computed characteristics. While detailed theoretical studies such as Density Functional Theory (DFT) calculations and X-ray crystallographic data for this specific molecule are not extensively available in the current literature, this guide presents the known experimental data and provides a framework for its theoretical investigation.

Introduction